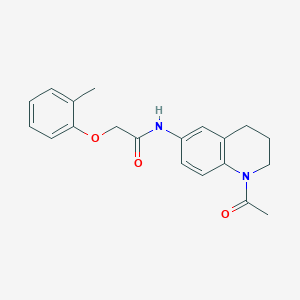

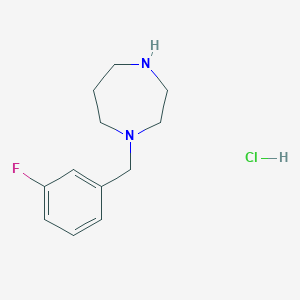

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, commonly known as ATA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ATA belongs to the class of compounds called quinolines, which have been studied extensively for their biological activities.

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Broad Therapeutic Applications : THIQ derivatives have been extensively studied for their therapeutic potential across various domains. Initially recognized for neurotoxicity, THIQs like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown neuroprotective qualities, particularly as endogenous agents preventing Parkinsonism in mammals. The success of trabectedin (a THIQ derivative) in treating soft tissue sarcomas underlines the anticancer potential of these compounds. THIQs have been patented for applications in cancer, malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and more, indicating their wide therapeutic scope (Singh & Shah, 2017).

Antioxidant and Anti-inflammatory Applications : The exploration of THIQ derivatives extends to their potential as antioxidants and anti-inflammatory agents. Specific modifications aim to harness these properties for treating neurodegenerative diseases, showcasing the compounds' ability to mitigate oxidative stress and inflammation, key contributors to such conditions.

Molecular Pathogenesis and Treatment Options

Liver Injury and Neuroprotective Effects : Research has delved into the pathogenesis of drug-induced liver injuries, highlighting the role of certain THIQ derivatives in hepatocyte necrosis and sterile inflammation. These studies provide insights into the molecular mechanisms underpining liver injuries and propose THIQ derivatives as potential therapeutic agents due to their neuroprotective, antiaddictive, and antidepressant-like activities. The molecular actions of these compounds suggest a multifaceted approach to drug development, targeting oxidative stress, mitochondrial dysfunction, and neurotransmitter imbalances (Cai et al., 2022).

Pharmacological Potential in Psychiatry : Beyond liver protection and neuroprotection, THIQ derivatives have also been highlighted for their potential in psychiatric applications. They have been investigated for their ability to modulate neurotransmitter systems, offering a novel approach to treating conditions like depression and addiction. This underscores the versatility of THIQ derivatives in addressing a range of CNS disorders, from neurodegenerative diseases to psychiatric conditions (Dean, Giorlando, & Berk, 2011).

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-6-3-4-8-19(14)25-13-20(24)21-17-9-10-18-16(12-17)7-5-11-22(18)15(2)23/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKXOKFEKCAKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2797855.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2797858.png)

![Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2797859.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2797865.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2797868.png)

![1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one](/img/structure/B2797870.png)

![4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2797871.png)